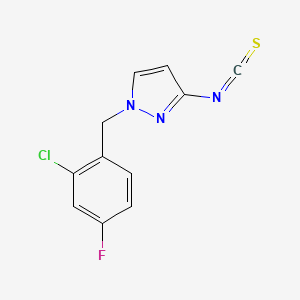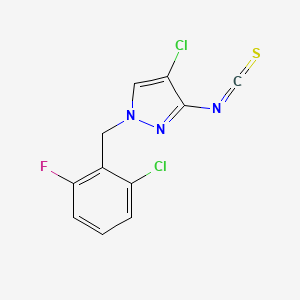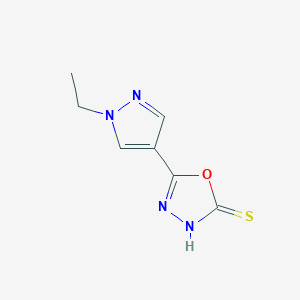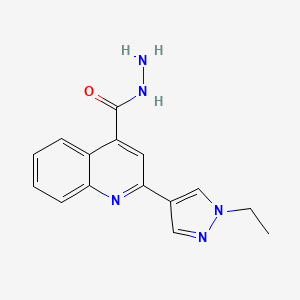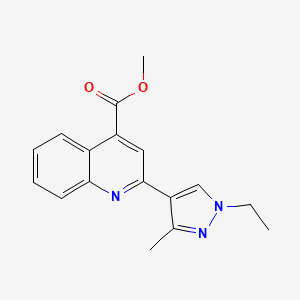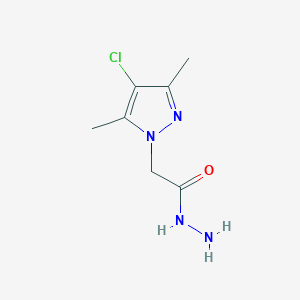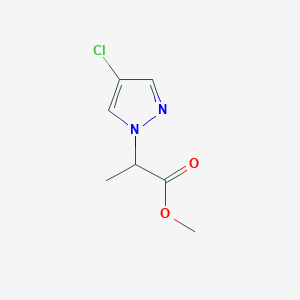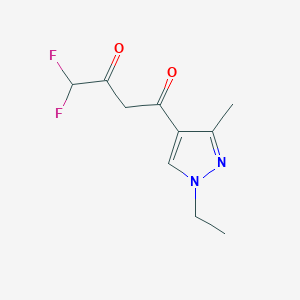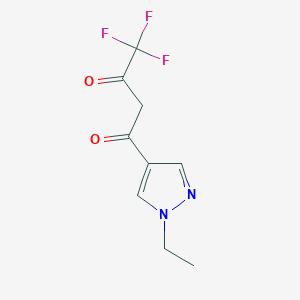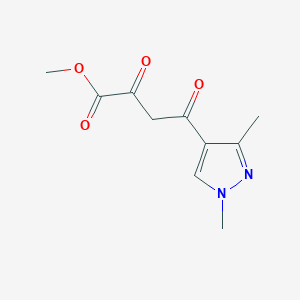
methyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate
描述
Methyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a pyrazolone derivative that has been synthesized using various methods.
作用机制
The mechanism of action of methyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is not fully understood. However, studies have suggested that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit angiogenesis, which is the process of forming new blood vessels, that is necessary for the growth of tumors.
Biochemical and Physiological Effects:
This compound has been found to have biochemical and physiological effects. The compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. MMPs are involved in various physiological processes, including tissue repair and remodeling, angiogenesis, and cancer metastasis.
实验室实验的优点和局限性
Methyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize. However, the compound is not stable in aqueous solutions, and its solubility is limited in organic solvents. This makes it challenging to work with in lab experiments.
未来方向
There are several future directions for the study of methyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate. One of the potential directions is to investigate its potential as an anticancer drug. Further studies can be conducted to understand the mechanism of action of this compound and its efficacy in inhibiting the growth of cancer cells. Additionally, the compound's potential applications in other fields, such as agriculture and environmental science, can also be explored.
Conclusion:
This compound is a pyrazolone derivative that has potential applications in the field of medicine. The compound has been found to inhibit the growth of cancer cells and has biochemical and physiological effects. However, the compound has limitations in lab experiments due to its limited solubility. Future studies can be conducted to explore its potential as an anticancer drug and its applications in other fields.
科学研究应用
Methyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate has been found to have potential applications in scientific research. One of the significant applications is in the field of medicine. This compound has been studied for its potential anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
methyl 4-(1,3-dimethylpyrazol-4-yl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6-7(5-12(2)11-6)8(13)4-9(14)10(15)16-3/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPRNJBSWSJFBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)CC(=O)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



